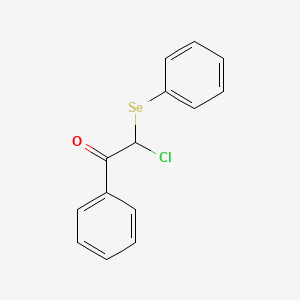
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is an organic compound that contains both chlorine and selenium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-phenylethanone: Lacks the selenium atom and has different reactivity and applications.
2-Phenyl-2-(phenylselanyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Phenylselenyl chloride: A precursor used in the synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one.
Uniqueness
The presence of both chlorine and selenium atoms in this compound makes it unique compared to other similar compounds.
Propiedades
Número CAS |
125731-66-0 |
|---|---|
Fórmula molecular |
C14H11ClOSe |
Peso molecular |
309.66 g/mol |
Nombre IUPAC |
2-chloro-1-phenyl-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
Clave InChI |
PNKXYIAQAAHXIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
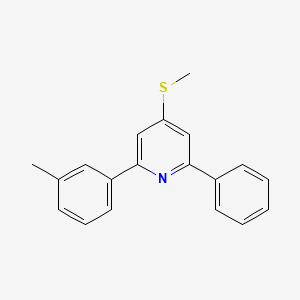

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
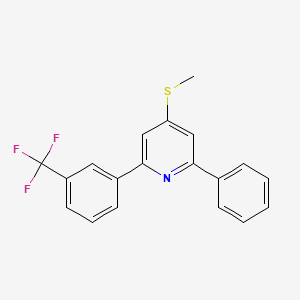
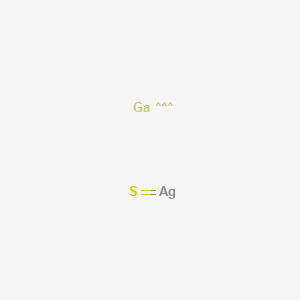
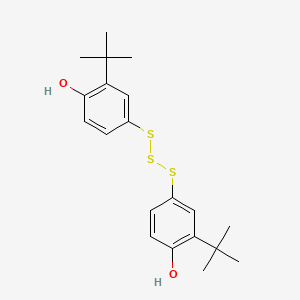
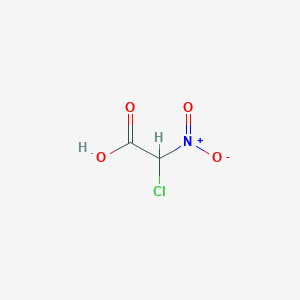
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

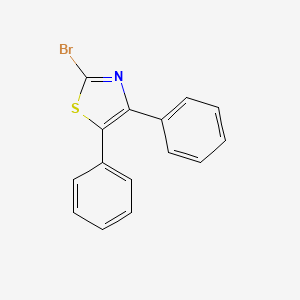
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
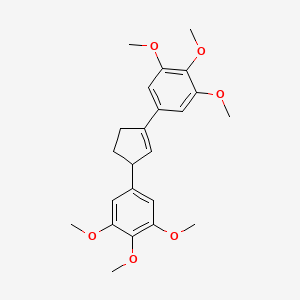
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
